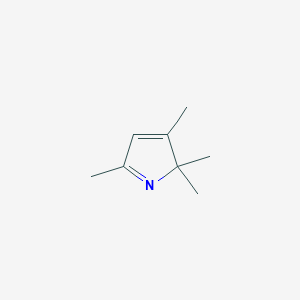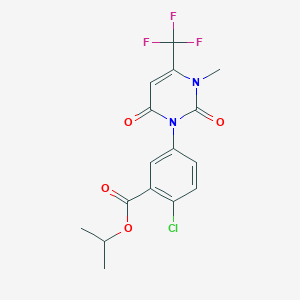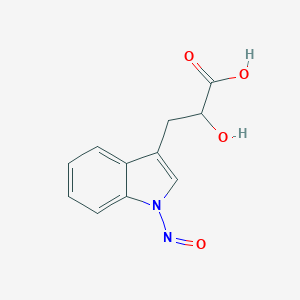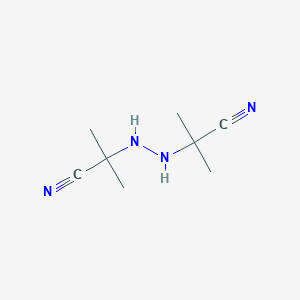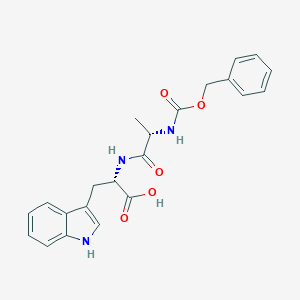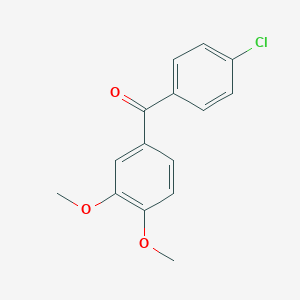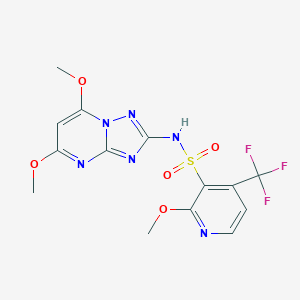
吡草酰胺
描述
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide developed by Dow AgroSciences. It is widely used for the control of broadleaf and grass weeds in cereal crops, particularly wheat. Pyroxsulam functions as an acetolactate synthase inhibitor, disrupting the biosynthesis of branched-chain amino acids, which are essential for plant growth .
科学研究应用
Pyroxsulam has a wide range of scientific research applications:
Chemistry: Used as a model compound to study acetolactate synthase inhibition and herbicide resistance mechanisms.
Medicine: While not directly used in medicine, the study of its mechanism of action provides insights into enzyme inhibition that can be applied to drug development.
作用机制
Target of Action
Pyroxsulam primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine . Inhibition of this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .
Mode of Action
Pyroxsulam is a systemic herbicide that is absorbed via leaves, shoots, and roots . It inhibits the ALS enzyme, thereby blocking the synthesis of BCAAs . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by pyroxsulam is the BCAA biosynthesis pathway . By inhibiting the ALS enzyme, pyroxsulam disrupts this pathway, leading to a deficiency of essential amino acids and ultimately causing plant death .
Pharmacokinetics
Pyroxsulam is a phloem and xylem mobile herbicide, meaning it can move throughout the plant to reach its target . It is absorbed via leaves, shoots, and roots, allowing it to act systemically within the plant
Result of Action
The primary result of pyroxsulam’s action is the inhibition of plant growth and eventual plant death . This is achieved through the disruption of BCAA synthesis, which is essential for protein synthesis and plant growth . In terms of resistance, some plants have evolved resistance to pyroxsulam, likely through target-site mutations and metabolic resistance mechanisms .
Action Environment
The efficacy and stability of pyroxsulam can be influenced by various environmental factors. For instance, the herbicide has been found to have high leachability in the soil, indicating that it can move through the soil profile and potentially reach groundwater . Additionally, the development of resistance in certain weed populations suggests that repeated use and over-reliance on pyroxsulam can lead to reduced efficacy over time .
生化分析
Biochemical Properties
Pyroxsulam is an acetolactate synthase (ALS) inhibitor . It interacts with the ALS enzyme, inhibiting its function and thereby preventing the synthesis of essential branched-chain amino acids in plants . This interaction disrupts the normal biochemical reactions in the plant, leading to the death of the weed .
Cellular Effects
Pyroxsulam has been found to influence various cellular processes. For instance, it has been observed to decrease total protein and total lipid concentrations in fresh shoots of wheat cultivars, but increase total carbohydrate concentration . This suggests that Pyroxsulam may influence cell function by altering the balance of key macromolecules within the cell .
Molecular Mechanism
The molecular mechanism of Pyroxsulam involves its binding to the ALS enzyme, inhibiting its function . This prevents the synthesis of essential branched-chain amino acids, disrupting normal cellular function and leading to the death of the weed . There is no target-site mutation in ALS, but Trp-2027-Cys and Cys-2088-Arg amino acid mutations in ACCase have been found in some populations resistant to Pyroxsulam .
Temporal Effects in Laboratory Settings
The effects of Pyroxsulam can change over time in laboratory settings. For instance, the resistance of certain populations to Pyroxsulam has been observed to increase over time due to repeated exposure . This suggests that Pyroxsulam may have long-term effects on cellular function, potentially leading to the development of resistance .
Metabolic Pathways
Pyroxsulam is involved in the metabolic pathway of acetolactate synthesis . It interacts with the ALS enzyme, inhibiting its function and thereby preventing the synthesis of essential branched-chain amino acids . This disruption of the metabolic pathway is what leads to the death of the weed .
Transport and Distribution
Pyroxsulam is a systemic herbicide, meaning it is transported throughout the plant via the phloem and xylem . It is absorbed via leaves, shoots, and roots, allowing it to be distributed throughout the plant .
Subcellular Localization
Related compounds such as CYP99A44 and CYP704A177, which confer resistance to Pyroxsulam, have been found to be located in the endoplasmic reticulum
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pyroxsulam involves several key steps:
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with ammonium acetate in the presence of a polymerization inhibition catalyst, such as hydroquinone, to form 2-hydroxy-4-trifluoromethylpyridine.
Industrial Production Methods: Industrial production of pyroxsulam follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Pyroxsulam can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Pyroxsulam can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
相似化合物的比较
- Mesosulfuron-methyl
- Pinoxaden
- Sulfosulfuron
- Propoxycarbazone
Comparison: Pyroxsulam is unique in its high selectivity and broad-spectrum activity against both broadleaf and grass weeds. Compared to mesosulfuron-methyl and pinoxaden, pyroxsulam has a different mode of action and is effective against a wider range of weed species . Additionally, pyroxsulam’s formulation with safeners like cloquintocet enhances its selectivity and reduces crop injury .
属性
IUPAC Name |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLPMUBLHYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044344 | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422556-08-9 | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422556-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroxsulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROXSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
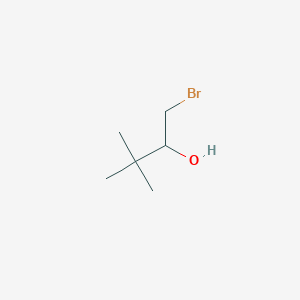
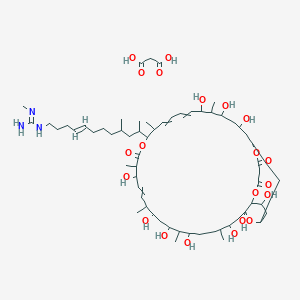

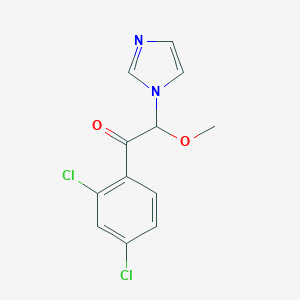
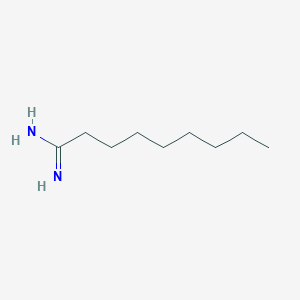
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
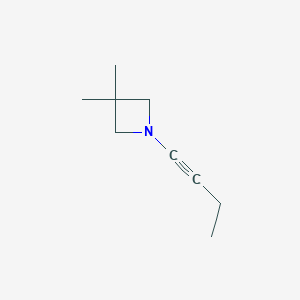
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
